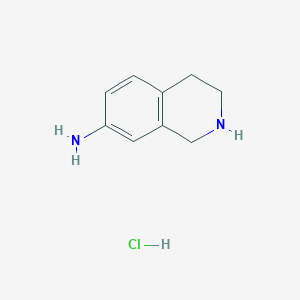

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride

Descripción general

Descripción

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further modified to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.

Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction and substitution can produce various functionalized tetrahydroisoquinoline derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H13ClN

- Molecular Weight : 173.66 g/mol

- CAS Number : 175871-45-1

The compound belongs to the tetrahydroisoquinoline family, which is characterized by a bicyclic structure containing nitrogen. This structural feature imparts unique chemical properties that facilitate interactions with various biological targets.

Neuroprotective Effects

Research has indicated that THIQ exhibits neuroprotective properties. It has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased neurotransmitter levels in the brain, potentially enhancing mood and cognitive functions .

In animal models, THIQ has demonstrated protective effects against neurotoxins like MPTP, which induces Parkinsonian symptoms. Studies reveal that THIQ can preserve dopaminergic neurons from neurotoxic damage .

Antidepressant Activity

THIQ's modulation of neurotransmitter systems suggests its potential as an antidepressant agent. By influencing dopamine and serotonin signaling pathways, it may alleviate symptoms of depression . This has led to ongoing investigations into its efficacy and mechanism of action in treating mood disorders.

Anticancer Properties

Preliminary studies have indicated that THIQ derivatives possess anticancer activity. They have been reported to inhibit various cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and interference with cell cycle progression .

Building Block in Organic Synthesis

THIQ serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in medicinal chemistry for developing new therapeutic agents .

Development of Ligands for Receptors

THIQ analogs have been explored as ligands for various receptors, including dopamine receptors (D3R). Recent studies have highlighted the design of selective D3R antagonists based on THIQ scaffolds, which could lead to new treatments for disorders such as schizophrenia and addiction .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the amine group at the 7-position.

Quinoline: An oxidized derivative with a fully aromatic ring system.

Isoquinoline: Another related compound with a different arrangement of nitrogen atoms in the ring structure.

Uniqueness

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .

Actividad Biológica

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline class of alkaloids. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, antiviral, and neuroprotective effects. This article explores the biological activity of THIQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against SARS-CoV-2. For instance, a novel compound based on the THIQ structure demonstrated significant inhibition of viral replication in Vero E6 cells. The compound exhibited a half-maximal effective concentration (EC50) of 3.15 μM and a selective index (SI) exceeding 63.49, indicating potent antiviral activity comparable to established antiviral drugs like chloroquine (CQ) and hydroxychloroquine (HCQ) .

Antimicrobial Activity

THIQ compounds have also shown promising results in combating various bacterial infections. A study evaluated several THIQ derivatives against pathogenic strains such as Staphylococcus aureus and Klebsiella pneumoniae. Notably, certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 25 μg/mL .

Neuroprotective Effects

The neuroprotective properties of THIQ have been explored in the context of neurodegenerative disorders. Research indicates that THIQ analogs may exert protective effects against neuronal damage by modulating neurotransmitter systems and reducing oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely linked to their chemical structure. Variations in substituents on the isoquinoline core significantly influence their pharmacological profiles. For example:

| Compound | Substituent | Biological Activity | EC50/SI |

|---|---|---|---|

| Compound 1 | Indole | Anti-SARS-CoV-2 | 2.78 μM / >71.94 |

| Compound 2 | Piperazine | Antibacterial | 25 μg/mL |

| Compound 3 | Methoxy | Neuroprotective | N/A |

This table summarizes key findings from various studies that illustrate how modifications to the THIQ scaffold can enhance or alter its biological activities.

The mechanisms through which THIQ compounds exert their biological effects vary by target. In the case of antiviral activity against SARS-CoV-2, studies suggest that these compounds primarily inhibit post-entry viral replication rather than preventing viral entry into host cells . Additionally, for antimicrobial activity, some THIQ derivatives inhibit critical enzymes involved in bacterial cell wall synthesis .

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 : A study synthesized two novel THIQ-based heterocycles and evaluated their efficacy against SARS-CoV-2 in vitro. The lead compound showed superior antiviral activity compared to CQ and HCQ .

- Neuroprotection in Ischemic Models : Research demonstrated that certain THIQ derivatives could reduce infarction size and neuronal damage in animal models of stroke by inhibiting oxidative stress pathways .

- Antibacterial Activity Evaluation : A series of THIQ analogs were tested against multiple bacterial strains, revealing significant antibacterial properties with specific compounds showing enhanced potency against Gram-positive bacteria .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUKVDXUFJCOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632702 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175871-45-1 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.